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Compound of Interest

Compound Name: m-PEG12-azide

Cat. No.: B609237 Get Quote

This guide serves as a comprehensive resource for researchers, scientists, and drug

development professionals on the application of m-PEG12-azide in click chemistry. It covers

the fundamental principles, provides detailed experimental protocols, and presents quantitative

data to facilitate its integration into research and development workflows.

Introduction to m-PEG12-azide
m-PEG12-azide is a monodisperse polyethylene glycol (PEG) derivative that features a

terminal azide group (-N₃) and is capped with a metabolically stable methoxy group (m-) at the

other end. The "12" in its name denotes the presence of twelve repeating ethylene glycol units.

This structure imparts high water solubility and biocompatibility, making it an ideal linker for

bioconjugation.[1][2]

The key feature of m-PEG12-azide is its azide functionality, which is a cornerstone of "click

chemistry".[3] The azide group is highly selective and stable under most biological conditions,

allowing for precise and efficient conjugation to molecules containing an alkyne group.[4][5]

This reaction forms a stable triazole ring, covalently linking the PEG chain to the target

molecule.

Core Principles of Click Chemistry
Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are

rapid, high-yielding, and produce minimal byproducts. These reactions are bioorthogonal,
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meaning they proceed with high specificity in complex biological environments without

interfering with native biochemical processes.

The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide

and an alkyne. m-PEG12-azide is primarily used in two major variations of this reaction:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Utilizes a copper(I) catalyst to

join terminal alkynes and azides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free method that uses a

strained cyclooctyne (e.g., DBCO, BCN) to react spontaneously with an azide.

Quantitative Data and Properties of m-PEG12-azide
The physical and chemical properties of m-PEG12-azide are summarized below, providing

essential data for experimental design.

Property Value Reference(s)

Molecular Formula C₂₅H₅₁N₃O₁₂

Molecular Weight 585.69 g/mol

Purity
>98% (typically analyzed by

HPLC)

Appearance
Colorless to light yellow clear

liquid

Solubility

Water, DMSO, DMF, DCM,

Methylene chloride,

Acetonitrile

Spacer Arm Length 38 atoms (44.0 Å)

Storage Conditions -20°C; protect from moisture

The choice between CuAAC and SPAAC depends on the specific application, particularly the

tolerance of the biological system to copper. The following table provides a comparative

overview.
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Parameter

Copper(I)-
Catalyzed Azide-
Alkyne
Cycloaddition
(CuAAC)

Strain-Promoted
Azide-Alkyne
Cycloaddition
(SPAAC)

Reference(s)

Catalyst

Copper(I) source

(e.g., CuSO₄ with a

reducing agent)

None (driven by ring

strain)

Reactants
Azide + Terminal

Alkyne

Azide + Cyclooctyne

(e.g., DBCO, BCN)

Reaction Rate
Faster (k₂ ≈ 10 to 10⁴

M⁻¹s⁻¹)

Slower (k₂ ≈ 10⁻² to 1

M⁻¹s⁻¹)

Biocompatibility
Potential cytotoxicity

from copper catalyst

Highly biocompatible,

suitable for in-vivo use

Selectivity

Highly regioselective

(forms 1,4-

disubstituted triazole)

Can produce a

mixture of

regioisomers

Yields
Generally high to

quantitative

High, but can be

variable

Core Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions with m-
PEG12-azide. Optimization may be required for specific substrates and applications.

This protocol details a typical bioconjugation reaction between an alkyne-modified protein and

m-PEG12-azide.

Materials:

m-PEG12-azide

Alkyne-functionalized molecule (e.g., protein, peptide)
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Copper(II) sulfate (CuSO₄)

Reducing agent: Sodium ascorbate

Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is

recommended for aqueous systems to protect biomolecules.

Solvent/Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or a mixture like t-BuOH/H₂O.

Aminoguanidine (optional, to prevent side reactions from ascorbate by-products).

Procedure:

Reagent Preparation:

Prepare a stock solution of the alkyne-functionalized molecule in PBS.

Dissolve m-PEG12-azide in PBS to the desired concentration (a 2 to 50-fold molar excess

over the alkyne is common).

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

Prepare a 50 mM stock solution of THPTA in deionized water.

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution

must be prepared fresh before each use.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-functionalized molecule and the m-PEG12-
azide solution.

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio for 2-3

minutes to form the catalyst complex.

Add the premixed CuSO₄/THPTA solution to the azide/alkyne mixture. Final

concentrations are typically in the range of 0.05 to 0.25 mM for CuSO₄.
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Initiation and Incubation:

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final

concentration typically 5 mM).

Gently mix the solution by inverting the tube. To prevent re-oxidation of Cu(I), avoid

vigorous vortexing and consider flushing with argon or nitrogen.

Incubate the reaction for 1 to 4 hours at room temperature. Reaction progress can be

monitored by LC-MS or SDS-PAGE.

Purification:

Once the reaction is complete, remove the copper catalyst and excess reagents. For

protein conjugates, size-exclusion chromatography (SEC) or dialysis against a buffer

containing EDTA is effective.

This protocol describes a copper-free conjugation using m-PEG12-azide and a molecule

functionalized with a strained cyclooctyne, such as DBCO.

Materials:

m-PEG12-azide

Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester modified protein)

Solvent/Buffer: PBS (pH 7.4), DMSO, or DMF, depending on the solubility of the reactants.

Procedure:

Reagent Preparation:

Dissolve the cyclooctyne-functionalized molecule in the chosen solvent. For biological

applications, PBS is a common choice.

Dissolve m-PEG12-azide in the same solvent. A molar ratio of 1.5:1 (azide to cyclooctyne)

is a good starting point.
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Reaction Setup and Incubation:

Combine the solutions of the cyclooctyne-functionalized molecule and m-PEG12-azide in

a microcentrifuge tube.

Gently mix the solution.

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24

hours, depending on the specific cyclooctyne and reactant concentrations.

Monitoring and Purification:

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS,

HPLC).

In many bioconjugation applications, the reaction is clean, and purification may not be

necessary before downstream use. If needed, purification can be performed using

methods like SEC, dialysis, or HPLC to remove any unreacted starting material.

Visualizations of Workflows and Applications
The following diagrams illustrate the core concepts and workflows associated with m-PEG12-
azide in click chemistry.
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Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
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Logical relationship in Antibody-Drug Conjugate (ADC) synthesis.

Applications in Research and Drug Development
The combination of click chemistry and PEG linkers like m-PEG12-azide provides a powerful

tool for creating advanced biomaterials and therapeutics.

Antibody-Drug Conjugates (ADCs): Click chemistry is used to attach cytotoxic drugs to

monoclonal antibodies via a PEG linker. The PEG spacer enhances the solubility and

stability of the ADC.

PROTACs: m-PEG12-azide can serve as a PEG-based linker in the synthesis of Proteolysis

Targeting Chimeras (PROTACs), which are molecules designed to degrade specific target

proteins.

Biomaterial and Surface Modification: The azide group can be used to functionalize surfaces,

hydrogels, or nanoparticles, allowing for the attachment of biomolecules to modify their

properties.
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Bioconjugation and Labeling: It is widely used for attaching probes, such as fluorescent dyes

or biotin, to proteins, nucleic acids, and other biomolecules for imaging and detection

purposes. The hydrophilic PEG chain helps to minimize non-specific binding and improve the

pharmacokinetic properties of the conjugated molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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